Cas no 2008617-57-8 (Carbamic acid, N-[4-(1-oxo-3-butyn-1-yl)-2-cyclopenten-1-yl]-, 1,1-dimethylethyl ester)
![Carbamic acid, N-[4-(1-oxo-3-butyn-1-yl)-2-cyclopenten-1-yl]-, 1,1-dimethylethyl ester structure](https://ja.kuujia.com/scimg/cas/2008617-57-8x500.png)
Carbamic acid, N-[4-(1-oxo-3-butyn-1-yl)-2-cyclopenten-1-yl]-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
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- Carbamic acid, N-[4-(1-oxo-3-butyn-1-yl)-2-cyclopenten-1-yl]-, 1,1-dimethylethyl ester
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- インチ: 1S/C14H19NO3/c1-5-6-12(16)10-7-8-11(9-10)15-13(17)18-14(2,3)4/h1,7-8,10-11H,6,9H2,2-4H3,(H,15,17)
- InChIKey: FEBIIJDFFJYIBR-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)NC1CC(C(=O)CC#C)C=C1
Carbamic acid, N-[4-(1-oxo-3-butyn-1-yl)-2-cyclopenten-1-yl]-, 1,1-dimethylethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-797834-10.0g |
tert-butyl N-[4-(but-3-ynoyl)cyclopent-2-en-1-yl]carbamate |
2008617-57-8 | 95% | 10.0g |
$4852.0 | 2024-05-22 | |
Enamine | EN300-797834-5.0g |
tert-butyl N-[4-(but-3-ynoyl)cyclopent-2-en-1-yl]carbamate |
2008617-57-8 | 95% | 5.0g |
$3273.0 | 2024-05-22 | |
Enamine | EN300-797834-0.25g |
tert-butyl N-[4-(but-3-ynoyl)cyclopent-2-en-1-yl]carbamate |
2008617-57-8 | 95% | 0.25g |
$1038.0 | 2024-05-22 | |
Enamine | EN300-797834-0.1g |
tert-butyl N-[4-(but-3-ynoyl)cyclopent-2-en-1-yl]carbamate |
2008617-57-8 | 95% | 0.1g |
$993.0 | 2024-05-22 | |
Enamine | EN300-797834-2.5g |
tert-butyl N-[4-(but-3-ynoyl)cyclopent-2-en-1-yl]carbamate |
2008617-57-8 | 95% | 2.5g |
$2211.0 | 2024-05-22 | |
Enamine | EN300-797834-1.0g |
tert-butyl N-[4-(but-3-ynoyl)cyclopent-2-en-1-yl]carbamate |
2008617-57-8 | 95% | 1.0g |
$1129.0 | 2024-05-22 | |
Enamine | EN300-797834-0.5g |
tert-butyl N-[4-(but-3-ynoyl)cyclopent-2-en-1-yl]carbamate |
2008617-57-8 | 95% | 0.5g |
$1084.0 | 2024-05-22 | |
Enamine | EN300-797834-0.05g |
tert-butyl N-[4-(but-3-ynoyl)cyclopent-2-en-1-yl]carbamate |
2008617-57-8 | 95% | 0.05g |
$948.0 | 2024-05-22 |
Carbamic acid, N-[4-(1-oxo-3-butyn-1-yl)-2-cyclopenten-1-yl]-, 1,1-dimethylethyl ester 関連文献
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
Carbamic acid, N-[4-(1-oxo-3-butyn-1-yl)-2-cyclopenten-1-yl]-, 1,1-dimethylethyl esterに関する追加情報
Recent Advances in the Study of Carbamic Acid, N-[4-(1-oxo-3-butyn-1-yl)-2-cyclopenten-1-yl]-, 1,1-dimethylethyl Ester (CAS: 2008617-57-8)
The compound Carbamic acid, N-[4-(1-oxo-3-butyn-1-yl)-2-cyclopenten-1-yl]-, 1,1-dimethylethyl ester (CAS: 2008617-57-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of complex molecules with potential pharmacological activities. Its structure, featuring a cyclopentenyl ring conjugated with a butynyl ketone moiety, makes it a versatile building block for the development of novel therapeutics. Researchers have explored its utility in click chemistry reactions, leveraging the alkyne group for bioorthogonal labeling and targeted drug delivery systems.
In a groundbreaking study published in the Journal of Medicinal Chemistry, scientists demonstrated the compound's efficacy in inhibiting specific enzymatic pathways implicated in inflammatory diseases. The study utilized a combination of in vitro and in silico approaches to elucidate the binding interactions between the compound and its target enzymes. Molecular docking simulations revealed high affinity binding, suggesting its potential as a lead compound for further optimization.
Another notable research effort focused on the compound's application in cancer therapy. Preclinical studies have shown that derivatives of Carbamic acid, N-[4-(1-oxo-3-butyn-1-yl)-2-cyclopenten-1-yl]-, 1,1-dimethylethyl ester exhibit selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is attributed to the compound's ability to modulate reactive oxygen species (ROS) levels within cancer cells, leading to apoptosis. These findings open new avenues for the development of targeted anticancer agents.
Despite these promising results, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further research. Current efforts are directed towards structural modifications to enhance its pharmacokinetic properties while retaining its biological activity.
In conclusion, Carbamic acid, N-[4-(1-oxo-3-butyn-1-yl)-2-cyclopenten-1-yl]-, 1,1-dimethylethyl ester represents a promising scaffold for the development of novel therapeutics. Its unique chemical properties and demonstrated biological activities make it a valuable subject of ongoing research. Future studies should focus on optimizing its structure for clinical applications and exploring its potential in combination therapies.
2008617-57-8 (Carbamic acid, N-[4-(1-oxo-3-butyn-1-yl)-2-cyclopenten-1-yl]-, 1,1-dimethylethyl ester) 関連製品
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